Vipivotide tetraxetan
Overview
Description
Vipivotide tetraxetan, also known as Lutetium (177Lu) vipivotide tetraxetan or PSMA-617, is a radiopharmaceutical medication used for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC) . It is a radioconjugate composed of PSMA-617, a human prostate-specific membrane antigen (PSMA)-targeting ligand, conjugated to the beta-emitting radioisotope lutetium-177 .
Synthesis Analysis
The synthesis of Vipivotide tetraxetan involves three components: the pharmacophore Glutamate-urea-Lysine, the chelator DOTA able to complex both 68Ga or 177Lu, and a linker connecting these two entities . A chemoenzymatic asymmetric synthesis of the (+)-diastereomer was reported in five steps starting from 2,4-dihydroxy-6-iodo-3-methylbenzaldehyde .Molecular Structure Analysis
Vipivotide tetraxetan is designed with three components: the pharmacophore Glutamate-urea-Lysine, the chelator DOTA able to complex both 68Ga or 177Lu, and a linker connecting these two entities .Chemical Reactions Analysis
In in vitro studies, vipivotide tetraxetan did not induce CYP1A2, CYP2B6 or CYP3A4 and did not inhibit CYP1A2, CYP2B6 .Physical And Chemical Properties Analysis
The molecular formula of Vipivotide tetraxetan is C49H71N9O16 and its molecular weight is 1042.14 .Scientific Research Applications
Targeted Therapy for mCRPC : Vipivotide tetraxetan is a radiopharmaceutical that selectively targets prostate-specific membrane antigen (PSMA) and delivers beta-radiations to kill prostate cancer cells. It has been approved by the FDA for PSMA-positive mCRPC after androgen receptor pathway inhibition and taxane-based chemotherapy. The drug's efficacy is demonstrated in the randomized phase II and phase III data, including the VISION trial, showing its safety, tolerability, and effectiveness (Shah, Ravi, Sonpavde, & Jacene, 2022).
Approval for mCRPC Treatment : The drug, marketed as Pluvicto, was approved based on its ability to prolong progression-free and overall survival in patients treated with it, compared to standard of care alone. Clinical trials have demonstrated significant reductions in the risk of death and improvements in imaging-based progression-free survival in patients receiving vipivotide tetraxetan (Aschenbrenner, 2022).
First FDA-Approved Targeted Radioligand Therapy : Vipivotide tetraxetan, as the first FDA-approved targeted radioligand therapy for eligible men with PSMA-positive mCRPC, represents a significant advancement in precision medicine. It binds strongly to PSMA, making it ideal for treating prostate cancer through targeted radiation (Liu, Fang, Lu, Shi, Chen, & Han, 2023).
Clinical Trials and Safety Profile : Clinical trials have established the drug's efficacy in reducing mortality risk and prolonging survival. Severe adverse events were more frequent in the treatment group, but quality of life was mostly not adversely affected (Larkin, 2022).
PSMA-Targeting Radionuclide Peptidomimetics : The drug is a prostate-specific membrane antigen-targeting peptidomimetic moiety conjugated to a radionuclide chelator. It highlights the structure-activity relationship of key compounds against prostate cancer cells (Chia, 2022).
Cost-Effectiveness Analysis : A study assessing the cost-effectiveness of vipivotide tetraxetan treatment compared with standard care found that while treatment led to increased costs, it also provided notable clinical benefits, making it a cost-effective strategy in certain scenarios (Mehrens et al., 2023).
Safety And Hazards
Vipivotide tetraxetan can cause severe and life-threatening myelosuppression, including anemia, thrombocytopenia, leukopenia, and neutropenia . It can also cause severe renal toxicity . Patients should remain well hydrated and urinate frequently before and after administration of Vipivotide tetraxetan to prevent kidney injury .
Future Directions
Lutetium (177Lu) vipivotide tetraxetan was approved for medical use in the United States in March 2022, and in the European Union in December 2022 . The US Food and Drug Administration (FDA) considers it to be a first-in-class medication . The European Medicines Agency’s (EMA’s) Committee for Medicinal Products for Human Use (CHMP) adopted a positive opinion, recommending the granting of a marketing authorization for the medicinal product lutetium (177Lu) vipivotide tetraxetan .
properties
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-3-naphthalen-2-yl-2-[[4-[[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]methyl]cyclohexanecarbonyl]amino]propanoyl]amino]pentyl]carbamoylamino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H71N9O16/c59-40(28-55-17-19-56(29-42(62)63)21-23-58(31-44(66)67)24-22-57(20-18-55)30-43(64)65)51-27-32-8-12-35(13-9-32)45(68)52-39(26-33-10-11-34-5-1-2-6-36(34)25-33)46(69)50-16-4-3-7-37(47(70)71)53-49(74)54-38(48(72)73)14-15-41(60)61/h1-2,5-6,10-11,25,32,35,37-39H,3-4,7-9,12-24,26-31H2,(H,50,69)(H,51,59)(H,52,68)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,70,71)(H,72,73)(H2,53,54,74)/t32?,35?,37-,38-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHPLHATEXGMQR-VLOIPPKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H71N9O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vipivotide tetraxetan | |
CAS RN |
1702967-37-0 | |
Record name | Vipivotide tetraxetan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702967370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VIPIVOTIDE TETRAXETAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YM1W0EGQ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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